N,N-diethyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine
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Overview
Description
N,N-diethyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a nitrogen atom bonded to two ethyl groups and a pentan-1-amine chain, which is further substituted with a 2,4,6-trimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,4,6-trimethylphenol, is reacted with an appropriate halogenating agent (e.g., bromine) to form 2,4,6-trimethylphenyl bromide.
Nucleophilic Substitution: The 2,4,6-trimethylphenyl bromide is then reacted with 5-bromopentan-1-amine in the presence of a base (e.g., sodium hydroxide) to form 5-(2,4,6-trimethylphenoxy)pentan-1-amine.
N-Alkylation: Finally, the 5-(2,4,6-trimethylphenoxy)pentan-1-amine is subjected to N-alkylation using diethyl sulfate or a similar alkylating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group or the amine nitrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,N-diethyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s amine group can form hydrogen bonds or ionic interactions with target proteins, influencing their activity and function. Additionally, the phenoxy group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-5-(2,3,5-trimethylphenoxy)pentan-1-amine
- N,N-dimethyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine
- N,N-diethyl-5-(2,4-dimethylphenoxy)pentan-1-amine
Uniqueness
N,N-diethyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine is unique due to the specific substitution pattern on the phenoxy group (2,4,6-trimethyl), which can influence its chemical reactivity and biological activity. The presence of two ethyl groups on the amine nitrogen also distinguishes it from other similar compounds, potentially affecting its solubility, stability, and interaction with molecular targets.
Properties
IUPAC Name |
N,N-diethyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-6-19(7-2)11-9-8-10-12-20-18-16(4)13-15(3)14-17(18)5/h13-14H,6-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXBYTQTZNQOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=C(C=C(C=C1C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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